REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][C:6]1[C:7]([N+:12]([O-])=O)=[N:8][CH:9]=[CH:10][CH:11]=1)=[N+]=[N-].[H][H]>CO.[Pd]>[NH2:1][CH2:4][CH2:5][C:6]1[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
3-(2-azidoethyl)-2-nitropyridine
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC=1C(=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.122 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |